An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine: Chemical Properties and Structure
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DPD), also known as p-Aminodiethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and is widely utilized as a reagent in analytical chemistry.[1][2] Its ability to form a stable and colored radical cation upon oxidation makes it particularly valuable as an indicator for determining the concentration of residual chlorine and other oxidizing agents in water treatment and environmental monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N,N-Diethyl-p-phenylenediamine, tailored for professionals in research and development.
Chemical Structure and Identification
The chemical structure of N,N-Diethyl-p-phenylenediamine consists of a benzene ring substituted with a primary amine group and a diethylamino group at the para positions.
Caption: Chemical structure of N,N-Diethyl-p-phenylenediamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N1,N1-Diethylbenzene-1,4-diamine |
| Synonyms | 4-Amino-N,N-diethylaniline, p-Aminodiethylaniline |
| CAS Number | 93-05-0[1] |
| Molecular Formula | C10H16N2[5] |
| Molecular Weight | 164.25 g/mol [5] |
| InChI Key | QNGVNLMMEQUVQK-UHFFFAOYSA-N |
| SMILES | CCN(CC)c1ccc(N)cc1 |
Physicochemical Properties
N,N-Diethyl-p-phenylenediamine is a dark brown to black solid or liquid, with its physical state being dependent on the ambient temperature.[2] It is sensitive to air and light and is incompatible with strong oxidizing agents and strong acids.[1][2]
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 19-21 °C[2] |
| Boiling Point | 115-116 °C at 5 mmHg[2] |
| Density | 0.988 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.571[2] |
| Solubility | Insoluble in water.[6] |
| Flash Point | >110 °C[2] |
| Stability | Air and light sensitive.[1][2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of N,N-Diethyl-p-phenylenediamine.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N,N-Diethyl-p-phenylenediamine will show characteristic signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, as well as the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons and the aliphatic carbons of the diethylamino substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, and C-N stretching.
-
UV-Visible Spectroscopy: N,N-Diethyl-p-phenylenediamine is used in spectrophotometric methods where its oxidized form shows strong absorbance at specific wavelengths, typically around 515 nm and 551 nm.[7][8]
Experimental Protocols
Synthesis of N,N-Diethyl-p-phenylenediamine
A common method for the synthesis of N,N-Diethyl-p-phenylenediamine involves the nitrosation of N,N-diethylaniline followed by reduction.
1. Nitrosation of N,N-diethylaniline: [9]
-
N,N-diethylaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
-
The solution is cooled to 0-10 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a few hours to yield the N,N-diethyl-p-nitrosoaniline intermediate.
2. Reduction of N,N-diethyl-p-nitrosoaniline:
-
The nitroso intermediate can be reduced using various reducing agents. A common laboratory method employs stannous chloride in concentrated hydrochloric acid.[10]
-
The N,N-diethyl-p-nitrosoaniline is added portion-wise to a warm solution of stannous chloride in HCl.
-
The mixture is then refluxed to complete the reduction.
-
The resulting N,N-Diethyl-p-phenylenediamine is typically isolated as its hydrochloride salt.
3. Purification:
-
The product can be purified by recrystallization from a suitable solvent or by vacuum distillation.[9][10]
Caption: General workflow for the synthesis of N,N-Diethyl-p-phenylenediamine.
Analytical Application: Determination of Free Chlorine
The DPD method is a standard procedure for measuring free and total chlorine in water samples.[7]
Methodology:
-
A buffer solution is added to the water sample to maintain a specific pH.
-
A solution of N,N-Diethyl-p-phenylenediamine (often as its sulfate salt) is added.[4]
-
In the presence of free chlorine, DPD is oxidized to a magenta-colored radical cation (Würster's salt).[3]
-
The intensity of the color is proportional to the concentration of free chlorine and is measured spectrophotometrically at approximately 515 nm.[7]
-
For total chlorine determination, potassium iodide is added to the sample, which reacts with combined chlorine to liberate iodine. The iodine then oxidizes the DPD.
Safety and Handling
N,N-Diethyl-p-phenylenediamine is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1][11] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is sensitive to air and light, so it should be stored in a tightly closed container in a cool, dark place, preferably under an inert atmosphere.[2][12]
Reactivity and Incompatibilities
N,N-Diethyl-p-phenylenediamine is a reducing agent and is incompatible with strong oxidizing agents and strong acids.[1][2] It neutralizes acids in exothermic reactions to form salts.[2][6] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Conclusion
N,N-Diethyl-p-phenylenediamine is a versatile chemical with significant applications in analytical chemistry and as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support the work of scientists and professionals in the field.
References
- 1. fishersci.com [fishersci.com]
- 2. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 3. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 4. discofinechem.com [discofinechem.com]
- 5. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. echemi.com [echemi.com]
- 12. 93-05-0|N,N-Diethyl-p-phenylenediamine|BLD Pharm [bldpharm.com]
